molecular formula C11H7ClN2O3 B3024833 1-(2-chloro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde CAS No. 312303-78-9

1-(2-chloro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B3024833
CAS No.: 312303-78-9
M. Wt: 250.64 g/mol
InChI Key: DYZJTEXKBQVPQV-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound characterized by a pyrrole ring substituted with a 2-chloro-5-nitrophenyl group and an aldehyde functional group

Preparation Methods

The synthesis of 1-(2-chloro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-5-nitrobenzaldehyde with pyrrole under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like ethanol. The mixture is stirred at room temperature, and the progress is monitored using thin-layer chromatography (TLC) .

Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity. These methods often include additional purification steps such as recrystallization or column chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

1-(2-Chloro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(2-Chloro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-chloro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

1-(2-Chloro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde can be compared with similar compounds such as:

Properties

IUPAC Name

1-(2-chloro-5-nitrophenyl)pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3/c12-10-4-3-8(14(16)17)6-11(10)13-5-1-2-9(13)7-15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZJTEXKBQVPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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